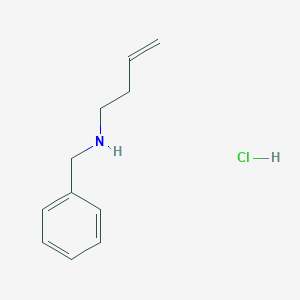

N-Benzylbut-3-en-1-amine hydrochloride

Description

N-Benzylbut-3-en-1-amine hydrochloride is an organic ammonium salt derived from the parent amine, N-benzylbut-3-en-1-amine, through protonation with hydrochloric acid. The compound features a benzyl group attached to a butenyl-substituted amine, conferring reactivity due to the unsaturated alkene moiety.

According to safety data, the free amine (N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, CAS 132365-02-7) is classified as hazardous, with risks including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . The hydrochloride form likely alters its solubility and stability but retains pharmacological or synthetic utility as a precursor in organic synthesis or pharmaceutical manufacturing.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N-benzylbut-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-3-9-12-10-11-7-5-4-6-8-11;/h2,4-8,12H,1,3,9-10H2;1H |

InChI Key |

AJINAVKBBXVXOL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCNCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylbut-3-en-1-amine hydrochloride typically involves the reaction of N-Boc-allylglycine derivatives with benzylamine. The reaction is carried out in the presence of reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt·H2O (benzotriazol-1-ol) in dry dichloromethane. The reaction mixture is stirred at room temperature for approximately 36 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-Benzylbut-3-en-1-amine hydrochloride with key structural analogues from the evidence:

Key Differences and Functional Implications

Backbone Substituents: this compound contains a benzyl group and a terminal alkene, enhancing its reactivity in alkylation or cycloaddition reactions. Memantine hydrochloride features a rigid adamantane backbone, optimizing its pharmacokinetics for central nervous system penetration .

Pharmacological Applications: Memantine and chlorphenoxamine hydrochlorides are clinically approved for neurological disorders, whereas N-Benzylbut-3-en-1-amine derivatives are primarily research chemicals .

Hazard Profiles :

- The free base of N-Benzylbut-3-en-1-amine exhibits acute toxicity and irritancy , whereas hazards for other hydrochlorides (e.g., memantine) are mitigated through controlled pharmaceutical formulations.

Q & A

Q. What are the key considerations for synthesizing N-Benzylbut-3-en-1-amine hydrochloride in a laboratory setting?

The synthesis typically involves reacting the free amine (N-Benzylbut-3-en-1-amine) with hydrochloric acid under controlled conditions to form the hydrochloride salt. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or NMR to track reaction progress. For example, the intermediate N-Benzylbut-3-en-1-amine can be characterized by NMR (δ 5.67–5.76 ppm for the alkene proton) .

- Purification : Employ column chromatography (e.g., 0–50% EtOAc/hexane gradients) to isolate the product, followed by recrystallization for higher purity .

- Yield Optimization : Adjust stoichiometry (e.g., excess HCl) and reaction time to minimize byproducts like unreacted amine or over-acidified species .

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, which may hydrolyze the hydrochloride salt .

- Spill Management : Collect spilled material using non-sparking tools and dispose of as hazardous waste. Avoid dry sweeping to prevent aerosol formation .

Q. What analytical techniques are essential for confirming the identity of this compound?

- NMR Spectroscopy : NMR can confirm the alkene protons (δ 5.1–5.8 ppm) and benzyl group (δ 7.1–7.4 ppm). NMR should show peaks for the amine (δ 46–50 ppm) and carbonyl (if derivatized) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]+ at m/z 254.0845) .

- Elemental Analysis : Confirm chloride content via titration or ion chromatography to validate the hydrochloride salt formation .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference. For example, residual protons in CDCl3 may obscure amine signals .

- 2D Techniques : COSY and HSQC NMR can resolve overlapping peaks by correlating - and - couplings, respectively .

- Control Experiments : Compare spectra with the free amine or known derivatives to identify unexpected shifts caused by salt formation or impurities .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Stepwise Quenching : Neutralize excess HCl after acidification to prevent decomposition of the hydrochloride salt .

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance amine-HCl interaction .

- Temperature Control : Maintain temperatures below 0°C during acidification to minimize side reactions like polymerization of the alkene moiety .

Q. What are the mechanisms underlying the reactivity of this compound in organocatalytic tandem processes?

- Carbamate Formation : The amine reacts with benzyl chloroformate via nucleophilic acyl substitution, forming a carbamate intermediate. This is critical for protecting the amine group during subsequent reactions .

- Alkene Participation : The but-3-enyl group may undergo cyclization or electrophilic additions, depending on reaction conditions (e.g., acid catalysis or radical initiators) .

- Steric Effects : The benzyl group influences regioselectivity by directing reagents to the less hindered alkene terminus .

Q. How can researchers address discrepancies in thermal stability data for this compound?

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition points. Compare results with literature or SDS values .

- Environmental Controls : Replicate stability tests under identical humidity and temperature conditions to isolate degradation factors .

- Batch Comparison : Analyze multiple synthesis batches to identify variability in purity or crystalline structure affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.